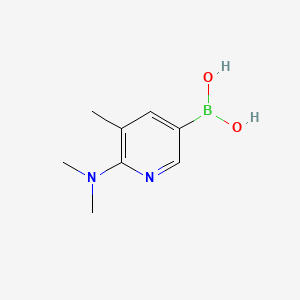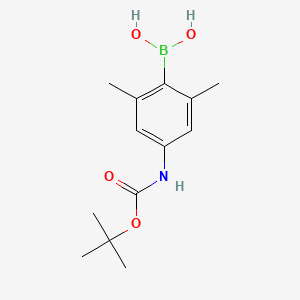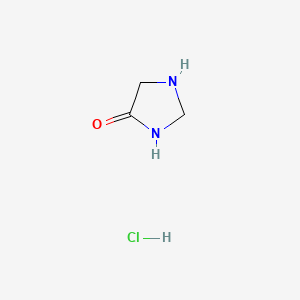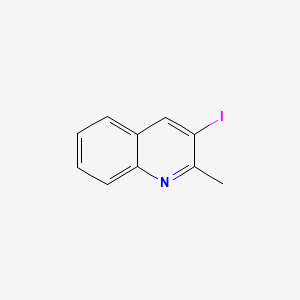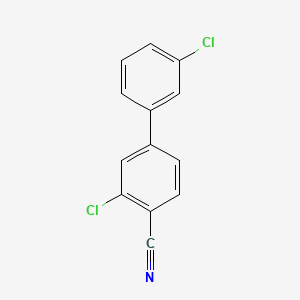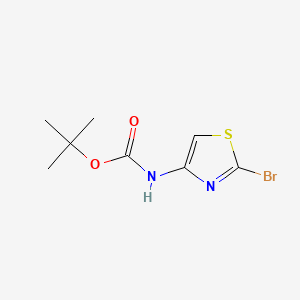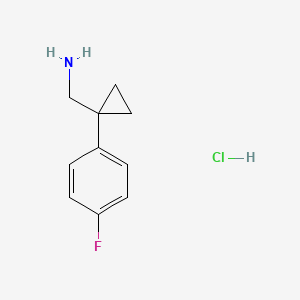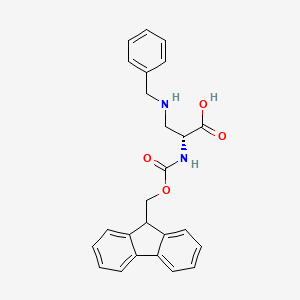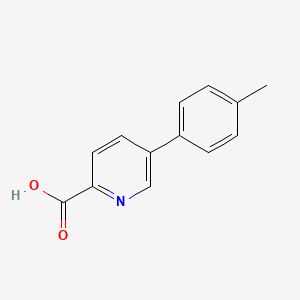
5-(p-Tolyl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(p-Tolyl)picolinic acid is a chemical compound with the empirical formula C13H11NO2S . It is a derivative of picolinic acid, which is a catabolite of the amino acid tryptophan through the kynurenine pathway . Picolinic acid is known to assist in the absorption of zinc and other divalent or trivalent ions .
Synthesis Analysis
The synthesis of picolinic acid derivatives, such as 5-(p-Tolyl)picolinic acid, often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of 5-(p-Tolyl)picolinic acid includes a pyridine ring (picolinic acid) and a phenyl ring (p-Tolyl) connected through a sulfur atom . The exact structure can be represented by the SMILES stringOC(C1=CC=C(C=N1)SC(C=C2)=CC=C2C)=O .
Wissenschaftliche Forschungsanwendungen
- 5-(p-Tolyl)picolinic acid belongs to the picolinic acid family, which includes synthetic auxin herbicides. These herbicides mimic natural plant hormones and regulate plant growth. Researchers have explored its potential as a herbicide due to its structural similarity to natural auxins. Further studies could focus on optimizing its herbicidal activity and minimizing environmental impact .
- The picolinic acid moiety in 5-(p-Tolyl)picolinic acid can form stable complexes with metal ions. Researchers investigate its coordination chemistry and metal-binding properties. These complexes find applications in catalysis, sensors, and materials science. For instance, copper complexes of picolinic acids have been studied for their antimicrobial activity .
- Scientists explore the biological effects of 5-(p-Tolyl)picolinic acid derivatives. These compounds may exhibit anti-inflammatory, antioxidant, or antitumor properties. Researchers can design analogs to enhance specific activities or reduce toxicity. Understanding their interactions with biological targets is crucial for drug development .
- The picolinic acid scaffold serves as a versatile ligand in coordination chemistry. Researchers synthesize metal complexes using 5-(p-Tolyl)picolinic acid as a ligand. These complexes find applications in catalysis, molecular recognition, and materials science. Investigating their stability and reactivity is essential .
- Researchers explore the photophysical properties of 5-(p-Tolyl)picolinic acid and its derivatives. These compounds may exhibit fluorescence or phosphorescence. By modifying the substituents, scientists can tailor their luminescent properties. Applications include organic light-emitting diodes (OLEDs) and sensors .
- The crystal structures of 5-(p-Tolyl)picolinic acid and its salts provide insights into supramolecular interactions. Researchers study their packing arrangements, hydrogen bonding networks, and crystal stability. These findings contribute to crystal engineering and materials design .
Herbicides and Plant Growth Regulators
Metal Complexes and Coordination Chemistry
Biological Activity and Medicinal Chemistry
Ligands in Transition Metal Chemistry
Photophysical Properties and Luminescent Materials
Crystal Engineering and Supramolecular Chemistry
Wirkmechanismus
Target of Action
The primary target of 5-(p-Tolyl)picolinic acid is zinc finger proteins (ZFPs) . These proteins play a crucial role in various biological processes, including viral replication, packaging, and normal cell homeostatic functions .
Mode of Action
5-(p-Tolyl)picolinic acid interacts with its targets, the zinc finger proteins, by binding to them in a manner that changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction leads to a disruption in the normal functioning of these proteins, which can have significant effects on the processes they are involved in.
Biochemical Pathways
5-(p-Tolyl)picolinic acid is a pyridine carboxylate metabolite of tryptophan . It plays a key role in zinc transport, which is crucial for the functioning of zinc finger proteins . The compound’s action on these proteins can affect various biochemical pathways, particularly those involved in viral replication and packaging, as well as normal cell homeostatic functions .
Pharmacokinetics
It is known that the compound acts as an anti-infective and immunomodulator .
Result of Action
The action of 5-(p-Tolyl)picolinic acid on zinc finger proteins leads to a disruption in their normal functioning, which can have significant effects on the processes they are involved in. For instance, the compound has been shown to be an anti-viral in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .
Safety and Hazards
The safety data sheet for picolinic acid indicates that it is harmful if swallowed and causes serious eye irritation . It’s recommended to wash face, hands, and any exposed skin thoroughly after handling, and not to eat, drink, or smoke when using this product . The safety and hazards of 5-(p-Tolyl)picolinic acid specifically are not well documented.
Zukünftige Richtungen
Recent studies have shown that picolinic acid has broad-spectrum antiviral abilities . It has been found to block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . Researchers hope to develop picolinic acid into a broad-spectrum therapeutic that can help fight against a variety of viral diseases . This could potentially apply to its derivatives like 5-(p-Tolyl)picolinic acid as well.
Eigenschaften
IUPAC Name |
5-(4-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-2-4-10(5-3-9)11-6-7-12(13(15)16)14-8-11/h2-8H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNSPFQIGYWYOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679299 |
Source


|
| Record name | 5-(4-Methylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1225956-67-1 |
Source


|
| Record name | 5-(4-Methylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

